(o-Bromomethylbenzyl)triphenylphosphonium bromide
Overview
Description
(o-Bromomethylbenzyl)triphenylphosphonium bromide, also known as BPMBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Synthesis of Wittig Reagents
(o-Bromomethylbenzyl)triphenylphosphonium bromide is widely used in the synthesis of Wittig reagents. These reagents are essential for the Wittig reaction, which is a popular method to form alkenes from aldehydes or ketones . The compound’s ability to generate stabilized ylides under mild conditions makes it a valuable tool in organic synthesis.
Preparation of Hybrid Organic-Inorganic Materials
This compound has been utilized in the preparation of novel organic-inorganic hybrid materials. Such materials exhibit unique properties like enhanced electrical conductivity, magnetism, and optical activity. For instance, derivatives of benzyl triphenylphosphonium have shown potential in creating multifunctional crystalline materials with semiconductor properties .
Antimicrobial Applications
Research has indicated that substituted benzyl triphenylphosphonium derivatives exhibit antimicrobial properties. This makes (o-Bromomethylbenzyl)triphenylphosphonium bromide a candidate for developing new antimicrobial agents that could be effective against bacteria such as E. coli and S. aureus .
Optical Applications
Due to its structural properties, this compound can be used to synthesize materials with specific optical characteristics. It has been involved in the creation of compounds that display emission peaks under UV light, which could be useful in the development of optical sensors and devices .
Mechanism of Action
Target of Action
Phosphonium salts, which this compound is a type of, are known to interact with various biological targets, including cellular membranes .
Mode of Action
(o-Bromomethylbenzyl)triphenylphosphonium bromide is a type of phosphonium salt. It is known to undergo reactions with binucleophiles . Under the action of urea, 1,4-dehydrobromination takes place to form a salt with a conjugated diene group, which undergoes partial 3,4-3,4-cyclization under the reaction conditions .
Pharmacokinetics
It is known that the lipophilicity of phosphonium salts, due to their aryl substituents, allows them to penetrate cell walls .
Result of Action
It is assumed that the triphenylphosphonium cation, which has a high lipophilicity due to aryl substituents, will penetrate the bacterial cell wall and have a destructive effect on the cytoplasmic membrane .
Action Environment
The action, efficacy, and stability of (o-Bromomethylbenzyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, the presence of binucleophiles can trigger reactions with this compound . Additionally, the compound’s action can be influenced by the pH and temperature of its environment.
properties
IUPAC Name |
[2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrP.BrH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFRGAZJGZKPQC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986325 | |
Record name | {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67219-44-7 | |
Record name | Phosphonium, (o-bromomethylbenzyl)triphenyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067219447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(BROMOMETHYL)BENZYLTRIPHENYLPHOSPHONIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.